molecular formula C31H22FN3O6 B11545254 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11545254
M. Wt: 551.5 g/mol
InChI Key: LGNUASQNSDHVCU-MLGUNKCSSA-N
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Description

4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a phenylformamido group, and a fluorobenzoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation reactions: The phenylformamido group can be introduced through the reaction of an appropriate amine with a carboxylic acid derivative.

    Esterification: The final step would involve the esterification of the phenyl group with 3-fluorobenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the imine or amide functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Receptor binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Diagnostic agents: Could be used in imaging or diagnostic applications.

Industry

    Material science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, altering their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar benzodioxole moiety.

    Fluorobenzoates: Compounds with a similar ester functionality.

    Amides: Compounds with similar amide linkages.

Uniqueness

The uniqueness of 4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C31H22FN3O6

Molecular Weight

551.5 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C31H22FN3O6/c32-24-8-4-7-23(17-24)31(38)41-25-12-9-20(10-13-25)18-33-35-30(37)26(34-29(36)22-5-2-1-3-6-22)15-21-11-14-27-28(16-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-15+,33-18+

InChI Key

LGNUASQNSDHVCU-MLGUNKCSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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